2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
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Overview
Description
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The compound’s structure includes a triazole ring, a chlorophenyl group, and a pentanediol backbone, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Pentanediol Backbone: This can be done through a series of reduction and substitution reactions to introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Scientific Research Applications
2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal agent due to the presence of the triazole ring, which is known to inhibit fungal enzymes.
Biological Studies: The compound can be used to investigate the biological pathways and molecular targets involved in its antifungal activity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as fungal enzymes. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Ketoconazole: Used in the treatment of various fungal infections.
Uniqueness
Compared to these similar compounds, 2,3-Pentanediol, 4-methyl-2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- may offer unique advantages in terms of its specific chemical structure, which could result in different pharmacokinetic properties, potency, and spectrum of activity.
Properties
CAS No. |
107659-56-3 |
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Molecular Formula |
C14H18ClN3O2 |
Molecular Weight |
295.76 g/mol |
IUPAC Name |
(2R,3S)-2-(4-chlorophenyl)-4-methyl-1-(1,2,4-triazol-1-yl)pentane-2,3-diol |
InChI |
InChI=1S/C14H18ClN3O2/c1-10(2)13(19)14(20,7-18-9-16-8-17-18)11-3-5-12(15)6-4-11/h3-6,8-10,13,19-20H,7H2,1-2H3/t13-,14-/m0/s1 |
InChI Key |
YFOSESWIEOHSDT-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@](CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
Canonical SMILES |
CC(C)C(C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
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